Ranalexin-1G
CAS No.:
Cat. No.: VC3664465
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Discovery and Origin
Ranalexin was isolated from the skin of the American bullfrog, Rana catesbeiana (now known as Lithobates catesbeianus). This 20-amino acid peptide represents part of the diverse class of antimicrobial peptides used in host defense by various organisms including plants, insects, and animals . The compound is naturally produced as part of the bullfrog's innate immune system, serving as a defense mechanism against microbial threats in its environment.
Northern blot analysis and in situ hybridization experiments have demonstrated that Ranalexin messenger ribonucleic acid (mRNA) expression begins during the metamorphic stage of development in R. catesbeiana and continues into adulthood. This expression pattern suggests a developmental regulation of the antimicrobial peptide production that coincides with the transition from aquatic to terrestrial life . The timing of expression may correlate with changing pathogen exposure as the organism transforms from tadpole to adult frog.
Structural Characteristics
Amino Acid Sequence and Molecular Structure
Ranalexin exhibits a distinct amino acid sequence that contributes to its antimicrobial properties. The complete sequence has been identified as: NH2-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOH . A notable structural feature of Ranalexin is the presence of a single intramolecular disulfide bond between two cysteine residues (positions 14 and 20), which forms a heptapeptide ring within the molecule . This ring structure is particularly significant as it bears structural similarity to the bacterial antibiotic polymyxin, suggesting potential functional parallels between these antimicrobial compounds.
The molecular formula of Ranalexin is C97H167N23O22S3 with a molecular weight of 2103.7 g/mol . The compound contains 24 hydrogen bond donors and 29 hydrogen bond acceptors, with a rotatable bond count of 56, indicating considerable molecular flexibility .
Biosynthesis and Genetic Expression
Based on complementary deoxyribonucleic acid (cDNA) sequence analysis, Ranalexin is initially synthesized as a propeptide with a putative signal sequence and an acidic amino acid-rich region at its amino-terminal end . Interestingly, the putative signal sequence of the Ranalexin cDNA shows striking similarity to the signal sequence of opioid peptide precursors isolated from the skin of South American frogs Phyllomedusa sauvagei and Phyllomedusa bicolor . This similarity suggests potential evolutionary relationships or convergent evolution between different peptide defense systems across amphibian species.
Antimicrobial Properties
Spectrum of Activity
Time-kill studies have established that Ranalexin functions as a concentration-dependent, fast-acting antimicrobial against various bacterial strains . This rapid action makes it particularly valuable in contexts where quick elimination of bacterial pathogens is necessary.
Synergistic Effects
One of the most promising aspects of Ranalexin's antimicrobial profile is its synergistic activity when combined with other antimicrobial agents. In particular, the combination of Ranalexin with lysostaphin, an antistaphylococcal endopeptidase, produces a synergistic inhibitory effect against meticillin-resistant Staphylococcus aureus (MRSA) . This synergy significantly enhances the antimicrobial potency beyond what either compound achieves independently.
Table 1: Antimicrobial Activity of Ranalexin and Its Derivatives
| Compound | Activity Against Gram-positive Bacteria (MIC) | Activity Against Gram-negative Bacteria (MIC) | Key Features |
|---|---|---|---|
| Ranalexin | 8-16 mg/L | >64 mg/L | Natural peptide with disulfide bond |
| C13C3lexin (derivative) | 2-8 mg/L | 2-16 mg/L | Enhanced broad-spectrum activity |
Modified Derivatives
Lipopeptide Derivatives
Research efforts have focused on enhancing the antimicrobial properties of Ranalexin through structural modifications. A notable advancement has been the development of lipopeptide derivatives, created by substituting six N-terminal amino acids with saturated fatty acids ranging from decanoic acid (C10:0) to myristic acid (C14:0) . These modifications have successfully produced derivatives with enhanced antimicrobial activity.
Among these modified versions, C13C3lexin emerges as the most potent derivative, demonstrating significantly improved antimicrobial efficacy against both bacterial types. This modified compound exhibits MICs of 2-8 mg/L against Gram-positive bacteria and 2-16 mg/L against Gram-negative bacteria . The attachment of fatty acid chains appears to enhance membrane interaction capabilities, broadening the spectrum of activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume